molecular formula C13H20N2O2 B1375141 1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol CAS No. 1130146-98-3

1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol

Cat. No. B1375141
CAS RN: 1130146-98-3
M. Wt: 236.31 g/mol
InChI Key: YWRLQTQYGKNEPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidones, such as 1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The synthesis of position isomeric piperidones and their derivatives has been a subject of considerable efforts .


Molecular Structure Analysis

The molecular structure of 1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol consists of a piperidine ring attached to a phenyl ring with an ethoxy group and an amino group . The InChI code for this compound is 1S/C13H20N2O2 .


Physical And Chemical Properties Analysis

1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol has a molecular weight of 236.31 g/mol. It is a solid at room temperature .

Scientific Research Applications

Medicinal Chemistry

1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol: is a piperidine derivative, a class of compounds that are crucial in the design of pharmaceutical drugs . Piperidine structures are found in more than twenty classes of pharmaceuticals and alkaloids. This compound’s applications in medicinal chemistry are vast due to its potential as a building block for synthesizing biologically active molecules. It can be used to create novel therapeutic agents, particularly those targeting neurological disorders and diseases where piperidine structures are often prevalent.

Pharmacology

In pharmacology, 1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol serves as a key intermediate in the synthesis of various piperidine-based drugs . Its derivatives have been explored for their pharmacological activities, including as inhibitors for specific kinases involved in cancer pathways. The compound’s structural features make it suitable for the development of dual inhibitors that can target multiple oncogenic pathways, offering a promising avenue for cancer treatment research.

Organic Synthesis

In organic synthesis, this compound is employed as a building block for the construction of more complex organic molecules. Its reactivity allows for the formation of various substituted piperidines, which are valuable in creating compounds with desired properties for further research and development . The compound’s ability to undergo cyclization and annulation reactions makes it a significant contributor to the field of heterocyclic chemistry.

Analytical Chemistry

1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol: can be used in analytical chemistry as a standard or reference compound in chromatographic analysis and mass spectrometry . Its well-defined structure and properties facilitate the identification and quantification of similar compounds in complex mixtures, which is essential in pharmaceutical quality control and environmental analysis.

Safety and Hazards

The safety information for 1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol indicates that it has a GHS07 signal word “Warning”. The hazard statements include H302, H315, H319, and H335 . The precautionary statement is P261 .

properties

IUPAC Name

1-(4-amino-3-ethoxyphenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-2-17-13-9-10(3-4-12(13)14)15-7-5-11(16)6-8-15/h3-4,9,11,16H,2,5-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRLQTQYGKNEPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)N2CCC(CC2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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